molecular formula C9H8BrN3O2 B11850405 methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate

methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B11850405
M. Wt: 270.08 g/mol
InChI Key: YOGFDEILLSGYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is a brominated heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl ester group at the 2-position and a bromine atom at the 6-position. This structure is pivotal in medicinal chemistry due to its resemblance to purine, enabling interactions with biomolecules like enzymes or nucleic acids . The compound serves as a versatile intermediate in synthesizing pharmacologically active agents, particularly in antiviral and kinase inhibitor research .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate

InChI

InChI=1S/C9H8BrN3O2/c1-15-8(14)3-7-12-6-2-5(10)4-11-9(6)13-7/h2,4H,3H2,1H3,(H,11,12,13)

InChI Key

YOGFDEILLSGYRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(N1)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the bromination of an imidazo[4,5-b]pyridine precursor followed by esterification. One common method starts with the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The resulting brominated intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated esterification processes to scale up production efficiently.

Scientific Research Applications

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit anticancer properties. For instance, studies have indicated that compounds containing this scaffold can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy . The specific mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Research has demonstrated that methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate possesses antimicrobial activity against various bacterial strains. The compound has been evaluated using methods such as agar diffusion and minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli . These findings suggest its potential use in developing new antibacterial agents.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives reveal that modifications at various positions on the imidazo[4,5-b]pyridine ring can significantly influence their biological activity. For instance:

Modification Effect on Activity
Substitution at N3Enhances anticancer potency
Variation in the ester groupAlters antimicrobial efficacy
Halogen substitutionsModulates enzyme inhibition profiles

Case Study 1: Anticancer Evaluation

A study conducted on a series of imidazo[4,5-b]pyridine derivatives including this compound revealed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound induces cell cycle arrest and apoptosis through intrinsic pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial evaluation, this compound was tested against clinical isolates of bacteria. The compound exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in substituent groups, influencing solubility, reactivity, and biological activity:

Compound Substituents Molecular Weight (g/mol) Key Properties
Target compound 6-Br, 2-(methyl acetate) ~275.11 (est.) Moderate lipophilicity; ester enhances bioavailability as a prodrug
Ethyl 2-(6-bromo-2-phenyl-3H-...)acetate 6-Br, 2-phenyl, 3-(ethyl acetate) 361.21 Higher lipophilicity vs. methyl ester; phenyl enhances π-π interactions
(6-Bromo-1H-imidazo[...])methanol 6-Br, 2-(methanol) 244.06 Polar hydroxyl group increases solubility but reduces membrane permeability
1,3-Diallyl-6-bromo-... 6-Br, 1,3-diallyl 323.17 Allyl groups introduce steric bulk; planar fused rings (deviation <0.014 Å)
3-Acetyl-6-bromo-... 6-Br, 3-acetyl 257.08 Acetyl group reduces basicity; planar structure (dihedral angle 2.7°)

Spectral Data Comparison :

  • FT-IR : Methyl ester C=O stretch appears at ~1679 cm⁻¹ in analogues (e.g., ), while acetyl derivatives show similar peaks at ~1674 cm⁻¹.
  • ¹H NMR : Methyl ester protons resonate at δ ~3.48 ppm (), whereas ethyl esters appear at δ ~1.2–4.3 ppm (triplet and quartet for CH₂/CH₃).

Crystallographic Features

  • Planarity : Fused imidazo[4,5-b]pyridine rings are nearly planar (max. deviation <0.014 Å).
  • Hydrogen Bonding :
    • N—H···O bonds in 3-acetyl derivatives form infinite chains ().
    • Methyl esters (e.g., target compound) exhibit weaker C—H···N interactions vs. strong N—H···O dimers in hydroxylated analogues.
  • Dihedral Angles : Allyl or acetyl substituents introduce torsional strain (e.g., 70.28° in ).

Key Research Findings

  • Steric Effects : Methyl substitution at position 5 () increases steric hindrance, reducing reactivity in electrophilic substitutions vs. unsubstituted analogues.
  • Solubility Trends: Methanol derivatives () exhibit higher aqueous solubility but lower bioavailability compared to ester-containing compounds.
  • Thermal Stability : High melting points (>300°C) observed in bulkier derivatives (e.g., ) correlate with strong intermolecular forces.

Biological Activity

Methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS: 1023812-94-3) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8BrN3O2
  • Molar Mass : 270.08 g/mol
  • Structural Characteristics : The compound features a brominated imidazo[4,5-b]pyridine core, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiparasitic Activity :
    • Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit potent inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, structure-guided design led to the identification of related compounds that inhibited the methionyl-tRNA synthetase in T. brucei with low toxicity to mammalian cells .
  • Anticancer Potential :
    • Compounds similar to this compound have been noted for their anticancer properties. Studies have shown that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Antimicrobial Effects :
    • The imidazo[4,5-b]pyridine scaffold has been associated with antibacterial and antifungal activities. Research has documented the effectiveness of similar compounds against a range of microbial pathogens, suggesting that this compound may also possess such properties .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.
  • Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

StudyFindings
Identified potent inhibitors against T. brucei with low toxicity to mammalian cells; EC50 values in the nanomolar range.
Demonstrated anticancer properties in vitro, inducing apoptosis in various cancer cell lines.
Reported antimicrobial activity against multiple bacterial strains; potential for development as an antibiotic agent.

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorAlkylating AgentBaseSolventTimeYield
6-Bromo-1H-imidazo[...]oneMethyl bromoacetateK₂CO₃DMF12 h~75%*
Hypothetical yield based on analogous reactions in .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm acetate methyl group (δ ~3.6–3.8 ppm) and imidazo-pyridine protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Single-crystal analysis (e.g., SHELX programs, ) to resolve planar conformation and hydrogen-bonding motifs (e.g., dimer formation via N–H···O bonds) .

Advanced: How can contradictions in crystallographic data be resolved during structure validation?

Answer:

  • Refinement Tools: Use SHELXL () for least-squares refinement. Adjust parameters like thermal displacement (Uₑq) and hydrogen-bond geometry (e.g., N–H···O distance ~2.8–3.0 Å) .
  • Validation Checks: Cross-reference with Acta Crystallographica guidelines () to ensure data-to-parameter ratios >10 and R-factors <0.05 .
  • Hydrogen Bond Analysis: Confirm dimeric packing via intermolecular interactions (e.g., inversion-related molecules in ) using Mercury or Olex2 visualization .

Advanced: What strategies enable regioselective modification of the imidazo[4,5-b]pyridine core?

Answer:

  • Electrophilic Substitution: Bromine at the 6-position directs further reactions (e.g., Suzuki coupling at C2/C7) .
  • Protecting Groups: Use tert-butyl or benzyl groups to block reactive sites during alkylation (e.g., uses benzyl chloride for N-alkylation) .
  • Computational Modeling: DFT calculations to predict reactive sites based on electron density (e.g., Fukui indices for nucleophilic/electrophilic attack) .

Basic: How to address purification challenges for this compound?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (1:1) to separate byproducts (e.g., unreacted precursor) .
  • Recrystallization: Optimize solvent polarity (e.g., DCM/hexane) to isolate high-purity crystals .
  • HPLC: Reverse-phase C18 columns for final purity assessment (>95%) .

Advanced: What computational approaches support SAR studies of analogs?

Answer:

  • Docking Studies: Map steric/electronic effects of bromine and acetate groups on target binding (e.g., kinase or GPCR targets) .
  • QSAR Models: Correlate substituent bulk (e.g., methyl vs. ethyl esters) with activity using Hammett or Taft parameters .
  • MD Simulations: Assess conformational stability of the imidazo-pyridine core in solution (e.g., water vs. DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.